Gallic acid hydrate

Catalog No.
S743480
CAS No.
5995-86-8
M.F
C7H8O6
M. Wt
188.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallic acid hydrate

CAS Number

5995-86-8

Product Name

Gallic acid hydrate

IUPAC Name

3,4,5-trihydroxybenzoic acid;hydrate

Molecular Formula

C7H8O6

Molecular Weight

188.13 g/mol

InChI

InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2

InChI Key

IUTKPPDDLYYMBE-UHFFFAOYSA-N

SMILES

Array

Synonyms

3,4,5-Trihydroxybenzoic Acid Hydrate; 3,4,5-Trihydroxybenzoic Acid Monohydrate;

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O.O

See also: Gallic Acid (has active moiety); THY-Plex (FDA NDC: 64616-106) (component of); Earth (FDA NDC: 61626-0102) (component of) ... View More ...

Gallic acid hydrate (CAS 5995-86-8), primarily available as a monohydrate, is a fundamental polyhydroxyphenolic compound utilized extensively as a reducing agent, antioxidant, and chemical precursor. With a molecular weight of 188.14 g/mol, it features three hydroxyl groups and a carboxylic acid moiety, granting it excellent reactivity for esterification and metal chelation. In procurement and laboratory settings, the hydrate form is prioritized over its anhydrous counterpart due to its predictable crystalline structure, superior aqueous dissolution kinetics, and thermodynamic stability under ambient conditions. This makes it the definitive choice for sensitive analytical calibrations, aqueous nanoparticle synthesis, and pharmaceutical co-crystal engineering .

Substituting gallic acid hydrate with anhydrous gallic acid introduces severe process variability, primarily due to the anhydrous form's aggressive hygroscopicity and polymorphic instability. At room temperature and relative humidity above 50%, anhydrous gallic acid spontaneously absorbs moisture to convert into the monohydrate[1]. This uncontrolled phase transition causes caking, alters the effective molecular weight, and introduces significant weight-drift errors during gravimetric dosing. Consequently, international analytical standards explicitly mandate the monohydrate form to guarantee mass stability and reproducible dissolution, as generic anhydrous substitutes fail to maintain phase purity during routine storage and handling [2].

Superior Phase Stability Under Ambient Humidity

Anhydrous gallic acid is highly sensitive to environmental moisture, undergoing a spontaneous phase transition to the monohydrate form when exposed to relative humidity (RH) exceeding 50% at 25 °C[1]. In contrast, gallic acid monohydrate is the thermodynamically stable form under standard ambient conditions, resisting further moisture uptake and maintaining strict phase purity.

Evidence DimensionMoisture-induced phase transition threshold
Target Compound DataStable across standard ambient RH ranges
Comparator Or BaselineAnhydrous gallic acid (Converts to hydrate at >50% RH)
Quantified DifferenceElimination of uncontrolled moisture absorption and weight drift
Conditions25 °C, variable relative humidity (RH)

Ensures precise gravimetric dosing and prevents caking during storage, which is critical for formulation reproducibility and analytical calibration.

Regulatory Preference for Analytical Calibrations

International standards, such as ISO 14502-1 for polyphenol quantification, explicitly designate gallic acid monohydrate as the required reference material over the anhydrous form [1]. This mandate is driven by the monohydrate's predictable mass (MW 188.14 g/mol) and its enhanced aqueous solubility (~15 g/L at 20 °C), which prevents the dissolution bottlenecks and concentration errors associated with the hygroscopic anhydrous baseline .

Evidence DimensionAnalytical standard suitability and solubility
Target Compound Data~15 g/L aqueous solubility, stable mass
Comparator Or BaselineAnhydrous gallic acid (Variable mass due to moisture uptake, lower practical dissolution rate)
Quantified DifferenceStandardized mass reliability and faster aqueous dissolution
ConditionsAqueous standard preparation at 20 °C

Guarantees compliance with ISO methodologies and eliminates calibration errors caused by the unpredictable water weight of anhydrous substitutes.

Predictable Thermal Dehydration for Solid-State Engineering

Gallic acid monohydrate exhibits a highly predictable thermal profile, undergoing a single-step dehydration between 74 °C and 107 °C (with an endothermic peak at ~92 °C) [1]. This controlled release of the single water molecule leaves a stable anhydrous intermediate that resists thermal decomposition up to 210 °C, providing a reliable thermal window for melt-extrusion and the engineering of pharmaceutical co-crystals where water acts as a removable structural scaffold[2].

Evidence DimensionThermal decomposition and dehydration window
Target Compound DataDehydrates at 74–107 °C; stable to 210 °C
Comparator Or BaselineCrude phenolic mixtures (Unpredictable thermal degradation)
Quantified DifferencePrecise 136 °C processing window between dehydration and degradation
ConditionsDifferential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Allows material scientists to utilize controlled dehydration as a trigger for phase transitions in co-crystal synthesis and hot-melt processing without degrading the active compound.

ISO-Compliant Analytical Standards for Polyphenol Quantification

The monohydrate's stable mass and resistance to ambient humidity fluctuations make it the mandatory choice for preparing Folin-Ciocalteu calibration curves, as explicitly required by ISO 14502-1 [1].

Aqueous Synthesis of Metallic Nanoparticles

The high aqueous solubility (~15 g/L) and predictable dissolution kinetics of the monohydrate ensure uniform reducing environments for synthesizing gold and silver nanoparticles, preventing localized concentration gradients that occur with less soluble anhydrous powders .

Pharmaceutical Co-Crystal Engineering

The predictable dehydration window (74–107 °C) allows researchers to use the monohydrate to form initial hydrogen-bonded co-crystal assemblies, which can then be thermally manipulated to yield novel anhydrous polymorphs without degrading the active pharmaceutical ingredients [2].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

188.03208797 Da

Monoisotopic Mass

188.03208797 Da

Heavy Atom Count

13

UNII

48339473OT

Other CAS

5995-86-8

Wikipedia

Gallic acid monohydrate

Dates

Last modified: 08-15-2023

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